7-Bromothiazolo[4,5-c]pyridine-2-thiol
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Overview
Description
7-Bromothiazolo[4,5-c]pyridine-2-thiol is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-c]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a brominated pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Bromothiazolo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-c]pyridine derivatives, while oxidation reactions can produce sulfonic acids or disulfides .
Scientific Research Applications
7-Bromothiazolo[4,5-c]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromothiazolo[4,5-c]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromothiazolo[4,5-b]pyridine-2-thiol
- Thiazolo[4,5-b]pyridine derivatives
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
7-Bromothiazolo[4,5-c]pyridine-2-thiol is unique due to its specific substitution pattern and the presence of both bromine and thiol groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
7-Bromothiazolo[4,5-c]pyridine-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring fused to a pyridine structure with a bromine substituent and a thiol group. This unique structure enables diverse interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on various cancer cell lines and its potential as an antimicrobial agent.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results against the PI3K pathway, which is crucial for cell growth and survival.
Table 1: Inhibitory Activity Against PI3K Isoforms
Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
---|---|---|---|---|
This compound | 3.6 | 36 | 1.8 | 2.5 |
Data indicates that this compound exhibits significantly higher potency against PI3Kα compared to PI3Kβ .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of PI3Kα, forming crucial hydrogen bonds with amino acid residues that stabilize the interaction .
Figure 1: Molecular Docking Interaction
Molecular Docking
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's mechanism involves targeting bacterial DNA gyrase, an essential enzyme for DNA replication.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound exhibits significant antibacterial properties, making it a candidate for further development in treating bacterial infections .
Case Studies
Several case studies have documented the efficacy of thiazolo derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated various thiazolo derivatives for their antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that compounds similar to this compound showed significant cytotoxicity, leading to further investigations into their therapeutic potential .
- Antitubercular Agents : Research has shown that thiazolopyridine derivatives exhibit antitubercular activity by inhibiting DNA gyrase. This suggests that compounds like this compound could be explored for their potential use in treating tuberculosis .
Properties
CAS No. |
108724-10-3 |
---|---|
Molecular Formula |
C6H3BrN2S2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
7-bromo-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) |
InChI Key |
RKZTVKBTYPGBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC(=S)N2 |
Origin of Product |
United States |
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